- Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists, World Intellectual Property Organization, , ,

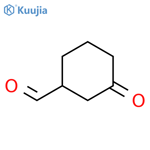

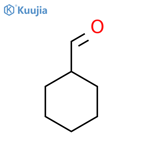

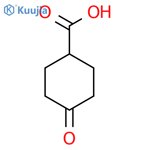

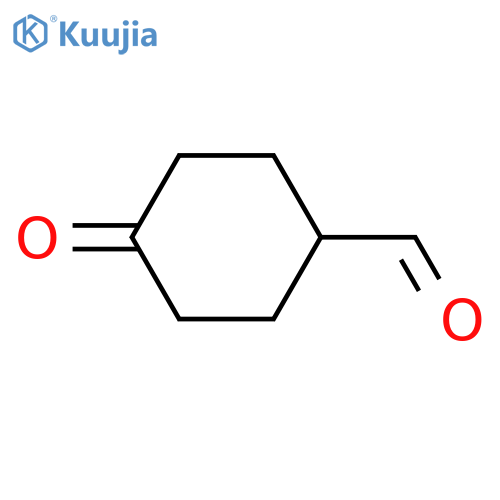

Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)

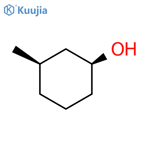

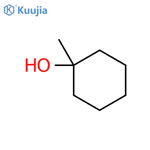

4-Oxocyclohexanecarbaldehyde structure

상품 이름:4-Oxocyclohexanecarbaldehyde

4-Oxocyclohexanecarbaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- Cyclohexanone-4-carboxaldehyde

- 4-Oxocyclohexanecarboxyaldehyde

- 4-Formylcyclohexanone

- 4-Oxocyclohexanecarbaldehyde

- 4-OXO-CYCLOHEXANECARBOXALDEHYDE

- 4-OXO-CYCLOHEXANECARBOXYALDEHYDE

- (+/-)-cyclohexanone-4-carboxaldehyde

- 1-formyl-4-oxocyclohexane

- 4-Oxo-cyclohexancarbaldehyd

- 4-oxo-cyclohexanecarbaldehyde

- Cyclohexanecarboxaldehyde,4-oxo-(9CI)

- 4-oxocyclohexane-1-carbaldehyde

- CYCLOHEXANECARBOXALDEHYDE, 4-OXO-

- PubChem2083

- Cyclohexanone-4-carbaldehyde

- SFNKUFOBKQJUEB-UHFFFAOYSA-N

- 6740AC

- FCH849710

- VZ31621

- AB21200

- AB0100261

- AX8099795

- 184O815

- 4-Oxocyclohexanecarboxaldehyde (ACI)

-

- MDL: MFCD04972553

- 인치: 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2

- InChIKey: SFNKUFOBKQJUEB-UHFFFAOYSA-N

- 미소: O=CC1CCC(=O)CC1

계산된 속성

- 정밀분자량: 126.06800

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 119

- 토폴로지 분자 극성 표면적: 34.1

실험적 성질

- 밀도: 1.151

- 비등점: 223 ºC

- 플래시 포인트: 81 ºC

- PSA: 34.14000

- LogP: 0.94460

4-Oxocyclohexanecarbaldehyde 보안 정보

4-Oxocyclohexanecarbaldehyde 세관 데이터

- 세관 번호:2914400090

- 세관 데이터:

?? ?? ??:

2914400090개요:

2914400090 기타 케톤알코올과 케톤알데히드.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914400090 기타 케톤알코올과 케톤알데히드.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

4-Oxocyclohexanecarbaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128478-1g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 1g |

$417 | 2024-07-18 | |

| abcr | AB444257-250 mg |

4-Oxocyclohexanecarbaldehyde; . |

96184-81-5 | 250MG |

€252.30 | 2022-03-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-1g |

4-Oxocyclohexanecarbaldehyde |

96184-81-5 | 95+% | 1g |

3459.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D519243-2g |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 97% | 2g |

$1520 | 2024-05-24 | |

| Fluorochem | 223782-1g |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 95% | 1g |

£298.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110701-250mg |

4-Formylcyclohexanone |

96184-81-5 | 97% | 250mg |

¥376.00 | 2024-04-23 | |

| Enamine | EN300-198281-0.25g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 0.25g |

$183.0 | 2023-09-16 | |

| Enamine | EN300-198281-10.0g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 10g |

$1962.0 | 2023-05-25 | |

| Fluorochem | 223782-250mg |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 95% | 250mg |

£118.00 | 2022-02-28 | |

| Aaron | AR003AYF-5g |

4-Oxocyclohexanecarbaldehyde |

96184-81-5 | 95% | 5g |

$470.00 | 2024-07-18 |

4-Oxocyclohexanecarbaldehyde 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Nitric acid , Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile

참조

- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180

합성회로 3

반응 조건

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Trimethylamine ; -78 °C → rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Trimethylamine ; -78 °C → rt

참조

- Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672

합성회로 4

반응 조건

1.1 Reagents: Methanol Solvents: Methanol

참조

- Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15

합성회로 5

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt

참조

- Preparation of arylfuranone derivatives for use as antifibrotic agents, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Propanal , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

참조

- Preparation of nitrogen-containing bicyclic compounds, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

참조

- Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate, Journal of Heterocyclic Chemistry, 1995, 32(1),

합성회로 8

반응 조건

1.1 Solvents: Water ; reflux

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux

참조

- Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis, China, , ,

합성회로 9

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

참조

- Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model, Chemistry - A European Journal, 2008, 14(36), 11415-11422

합성회로 10

반응 조건

1.1 Catalysts: Nickel bromide (NiBr2), trihydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ; 10 min, rt

1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled

1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled

참조

- Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes, Organic Letters, 2019, 21(19), 7804-7808

4-Oxocyclohexanecarbaldehyde Raw materials

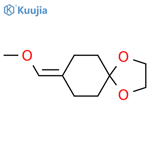

- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

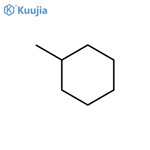

- Methylcyclohexane

- 4-(Hydroxymethyl)cyclohexanone

- 4-oxocyclohexane-1-carboxylic acid

- 4-TRIMETHYLSILANYLOXY-CYCLOHEX-3-ENE-CARBALDEHYDE

- 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane

4-Oxocyclohexanecarbaldehyde Preparation Products

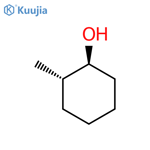

- trans-2-Methylcyclohexanol (7443-52-9)

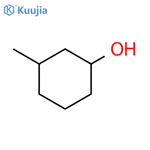

- trans-3-methylcyclohexan-1-ol (7443-55-2)

- 4-Oxocyclohexanecarbaldehyde (96184-81-5)

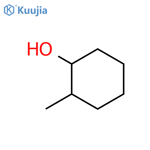

- cis-2-Methylcyclohexanol (7443-70-1)

- cis-3-methylcyclohexan-1-ol (5454-79-5)

- cis-4-Methylcyclohexanol (7731-28-4)

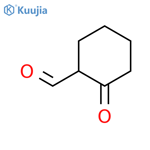

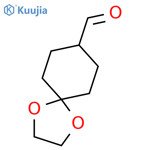

- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)

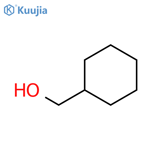

- Cyclohexanemethanol (100-49-2)

- 2-oxocyclohexanecarbaldehyde (1193-63-1)

- 1-Methylcyclohexanol (590-67-0)

- cyclohexanecarbaldehyde (2043-61-0)

- trans-4-Methylcyclohexanol (7731-29-5)

4-Oxocyclohexanecarbaldehyde 관련 문헌

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

96184-81-5 (4-Oxocyclohexanecarbaldehyde) 관련 제품

- 700-58-3(Adamantanone)

- 100-64-1(N-cyclohexylidenehydroxylamine)

- 61203-83-6(4-Pentylcyclohexanone)

- 897-78-9(2,6-Dibenzylidenecyclohexanone)

- 823-76-7(1-cyclohexylethan-1-one)

- 822-87-7(2-chlorocyclohexan-1-one)

- 559-74-0(Friedelin)

- 583-60-8(2-Methylcyclohexanone)

- 13482-22-9(4-hydroxycyclohexan-1-one)

- 98-53-3(4-tert-butylcyclohexan-1-one)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde

순결:99%

재다:5g

가격 ($):452.0